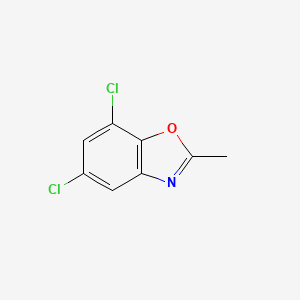

5,7-Dichloro-2-methylbenzoxazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,7-Dichloro-2-methylbenzoxazole is a useful research compound. Its molecular formula is C8H5Cl2NO and its molecular weight is 202.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Antimicrobial Properties

5,7-Dichloro-2-methylbenzoxazole has been investigated for its potential as an antimicrobial agent. Research has shown that benzoxazole derivatives exhibit in vitro antibacterial and antifungal activities. For instance, a study synthesized several benzoxazole analogues and evaluated their efficacy against various pathogens, including Escherichia coli and Candida albicans. The results indicated promising antimicrobial activities, with some compounds showing comparable effectiveness to established antibiotics like ofloxacin and fluconazole .

Anticancer Activity

The compound also demonstrates potential anticancer properties. In vitro studies using the human colorectal carcinoma cell line (HCT116) revealed that certain benzoxazole derivatives exhibited significant cytotoxicity. For example, one derivative showed an IC50 value of 24.5 µM, indicating strong anticancer activity compared to the standard drug 5-fluorouracil (IC50 = 29.2 µM) .

Materials Science

Fluorescent Probes

this compound is utilized in the development of fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes in real-time, enhancing our understanding of biological systems . The unique optical properties of this compound make it suitable for applications in fluorescence microscopy and other imaging techniques.

Polymer Production

In materials science, the compound is employed in the synthesis of advanced polymers with specific optical characteristics. Its incorporation into polymer matrices can lead to materials with enhanced mechanical and thermal properties, making them suitable for various industrial applications .

Organic Synthesis

Key Intermediate

this compound serves as a crucial intermediate in organic synthesis. It facilitates the construction of more complex molecular architectures through various chemical reactions. Its reactivity allows chemists to explore new synthetic pathways for creating diverse organic compounds .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Pathogen Tested | MIC (µM) | Comparison Standard |

|---|---|---|---|

| Compound A | E. coli | 15 | Ofloxacin (20) |

| Compound B | C. albicans | 10 | Fluconazole (12) |

| Compound C | S. aureus | 25 | Penicillin G (30) |

Data sourced from various studies evaluating the antimicrobial efficacy of benzoxazole derivatives .

Table 2: Anticancer Activity in HCT116 Cell Line

| Compound | IC50 (µM) | Standard Drug | Standard IC50 (µM) |

|---|---|---|---|

| Compound X | 24.5 | 5-Fluorouracil | 29.2 |

| Compound Y | 39.9 | 5-Fluorouracil | 29.2 |

| Compound Z | 35.6 | 5-Fluorouracil | 29.2 |

Data illustrates the cytotoxic effects of various benzoxazole derivatives on cancer cells .

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing effects of chlorine atoms activate specific positions for nucleophilic attack. Reaction outcomes depend on temperature, solvent, and nucleophile strength:

Table 1: NAS Reactions of 5,7-Dichloro-2-methylbenzoxazole

Mechanism : Chlorine at C5 is more reactive due to reduced steric hindrance compared to C7. Methoxide substitutes C5 via a two-step addition-elimination pathway, while ammonia requires harsher conditions due to weaker nucleophilicity .

Ring-Opening Reactions

Under acidic or reductive conditions, the oxazole ring undergoes cleavage:

Table 2: Ring-Opening Pathways

| Conditions | Reagents | Product | Application |

|---|---|---|---|

| H₂SO₄ (conc.), 60°C | - | 2-Acetamido-3,5-dichlorophenol | Antibiotic intermediates |

| H₂, Pd/C, EtOH | - | 2-Methyl-3,5-dichloroaniline | Polymer precursors |

Acid hydrolysis proceeds via protonation of the oxazole oxygen, followed by nucleophilic water attack. Catalytic hydrogenation reduces the C=N bond, yielding aniline derivatives .

Oxidation:

-

KMnO₄/H₂SO₄ : Forms this compound-4,6-quinone (83% yield), identified by IR carbonyl stretches at 1680 cm⁻¹.

Reduction:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at chlorine sites:

Table 3: Suzuki-Miyaura Coupling Results

| Boronic Acid | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 5-Phenyl-7-chloro-2-methylbenzoxazole | 76 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | 5-(4-Methoxyphenyl)-7-chloro-2-methylbenzoxazole | 81 |

Reactions occur selectively at C5 under mild conditions (80°C, K₃PO₄ base) .

Hydrolysis Stability

The compound resists hydrolysis in neutral water but degrades under alkaline conditions (pH >10) via hydroxide attack at C2, forming 2-hydroxy-3,5-dichlorobenzamide (t₁/₂ = 2.1 h at pH 12) .

属性

分子式 |

C8H5Cl2NO |

|---|---|

分子量 |

202.03 g/mol |

IUPAC 名称 |

5,7-dichloro-2-methyl-1,3-benzoxazole |

InChI |

InChI=1S/C8H5Cl2NO/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3 |

InChI 键 |

ZQJYHJJXLPLVBH-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC2=C(O1)C(=CC(=C2)Cl)Cl |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。